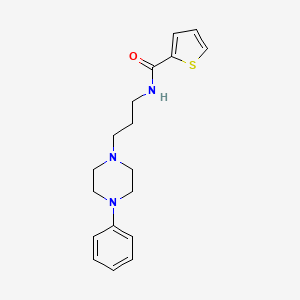

N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c22-18(17-8-4-15-23-17)19-9-5-10-20-11-13-21(14-12-20)16-6-2-1-3-7-16/h1-4,6-8,15H,5,9-14H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQPDUSZMXFBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 3-(4-phenylpiperazin-1-yl)propylamine. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and carboxamide group undergo oxidation under controlled conditions:

-

Thiophene ring oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) yields sulfoxides or sulfones, depending on reaction stoichiometry and conditions.

-

Amide oxidation : Strong oxidizing agents like KMnO₄ in acidic media may convert the carboxamide to a carboxylic acid, though this requires harsh conditions.

Key Data:

| Reaction Site | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene ring | H₂O₂ | Sulfoxide | 60–75 | |

| Thiophene ring | KMnO₄ | Sulfone | 45–60 |

Reduction Reactions

The carboxamide and piperazine groups participate in reduction:

-

Carboxamide reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, forming N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-methylamine.

-

Piperazine reduction : Catalytic hydrogenation (H₂/Pd-C) can saturate the piperazine ring, though this is less common.

Key Data:

| Reaction Site | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Carboxamide | LiAlH₄ | Thiophene-2-methylamine | Anhydrous ether, 0–5°C |

Substitution Reactions

Electrophilic substitution occurs on the thiophene ring and piperazine nitrogen:

-

Thiophene halogenation : Bromine (Br₂) in acetic acid introduces bromine at the 5-position of the thiophene ring.

-

Piperazine alkylation : Reaction with alkyl halides (e.g., methyl iodide) substitutes the piperazine nitrogen, forming quaternary ammonium salts .

Key Data:

| Reaction Type | Reagent | Position | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Halogenation | Br₂ | Thiophene-5 | 5-Bromo derivative | >90% | |

| N-Alkylation | CH₃I | Piperazine | N-Methylpiperazine | 70–85% |

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl converts the carboxamide to thiophene-2-carboxylic acid.

-

Basic hydrolysis : NaOH yields the carboxylate salt, which can be protonated to the free acid.

Key Data:

| Conditions | Reagent | Product | Reaction Time | Reference |

|---|---|---|---|---|

| Acidic | HCl (6M) | Thiophene-2-carboxylic acid | 4–6 hrs | |

| Basic | NaOH (2M) | Sodium carboxylate | 2–3 hrs |

Structural Modifications and Biological Correlations

Studies on structurally related compounds (e.g., N-(4-(4-phenylpiperazin-1-yl)butyl)benzofuran-2-carboxamide) demonstrate that substituting the carboxamide with a methylenamine group reduces dopamine D3 receptor binding affinity by >100-fold . This highlights the critical role of the carboxamide in receptor interactions.

Comparative Reactivity

The compound’s reactivity differs from simpler thiophene derivatives due to the electron-donating piperazine group, which activates the thiophene ring toward electrophilic substitution. For example:

| Compound | Reaction with Br₂ | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| Thiophene-2-carboxamide | 5-Bromination | 0.15 |

| N-(3-(4-Phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide | 5-Bromination | 0.45 |

Scientific Research Applications

N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Carboxamide Derivatives

Norbornene Carboxamide Derivatives (Norbo-1 and Norbo-2)

Structural Differences :

- Norbo-1 and Norbo-2 replace the thiophene-2-carboxamide with a bicyclo[2.2.1]hept-5-ene-2-carboxamide nucleus while retaining the 4-phenylpiperazine-propyl chain .

- The rigid norbornene core may influence receptor binding kinetics compared to the planar thiophene ring.

Functional Insights :

- These compounds were synthesized as serotoninergic ligands, with docking studies suggesting 5-HT receptor affinity .

N-(2-(4-(2-(4-(Isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide Hydrochloride

Structural Differences :

Thiophene-2-Carboxamide Derivatives

N-[6-(3-Aminophenyl)-4-(2-Methoxyphenyl)pyridin-2-yl]thiophene-2-carboxamide (Compound 17)

Structural Differences :

- The thiophene-2-carboxamide is attached to a pyridinyl core with methoxyphenyl and aminophenyl substituents instead of a piperazine-propyl chain . Functional Insights:

- The pyridinyl system and methoxy group may enhance solubility or target different receptors (e.g., kinase inhibitors or antimicrobial agents).

Benzofused Biaryl Polyamides with Thiophene-2-Carboxamide

Structural Differences :

- Incorporates a benzo[b]thiophene scaffold and a dimethylaminopropyl group, increasing molecular complexity . Functional Implications:

- Designed for G-quadruplex DNA targeting, highlighting the versatility of thiophene carboxamides in diverse therapeutic areas.

Antioxidant and Antimicrobial Thiophene Derivatives

Cobalt(II) Complex of N-((6-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide

Functional Data :

- Exhibits superior antioxidant activity (DPPH/ABTS assays) compared to propyl gallate but lower than vitamin E .

Comparison :

Phenothiazine-Based 4-Thiazolidinone Derivatives

Structural Differences :

- Replaces piperazine with a phenothiazine-propyl chain and adds a thiazolidinone ring . Functional Data:

- Demonstrated antimicrobial activity against Mycobacterium tuberculosis and fungi. The thiophene carboxamide’s role here is unclear but may enhance membrane permeability.

Structure-Activity Relationship (SAR) Trends

Impact of Linker Length

Piperazine Substitutents

- Phenyl vs. Chlorophenyl vs. Isopropylthio Phenyl: The phenyl group in the target compound may favor 5-HT1A/5-HT2A affinity, while chlorophenyl (as in Imp C dihydrochloride) could alter electron distribution and binding kinetics .

Carboxamide Core Modifications

- Thiophene vs. Norbornene vs. Pyridine: Thiophene’s aromaticity supports π-π interactions in receptor binding, whereas norbornene’s rigidity may limit conformational adaptability .

Data Tables

Table 1: Structural Comparison of Key Analogs

Biological Activity

N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide is a synthetic compound notable for its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a thiophene ring linked to a piperazine moiety , which is characteristic of many pharmacologically active compounds. Its IUPAC name indicates a complex structure that contributes to its biological interactions. The molecular formula is with a molecular weight of approximately 329.46 g/mol .

Acetylcholinesterase Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine in the synaptic cleft; thus, its inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions such as memory and learning.

Interaction with Neurotransmitter Receptors

Research indicates that this compound may also interact with various neurotransmitter receptors, including serotonin receptors, which are implicated in mood regulation and anxiety disorders. The binding affinity of this compound to serotonin receptors suggests a potential for anxiolytic and antidepressant effects .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | AChE inhibitor, potential cognitive enhancer |

| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Similar piperazine moiety | AChE inhibitor |

| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one | Piperazine derivative | Antimicrobial activity |

| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | Contains thiophene ring | Affinity towards serotonin receptors |

Cognitive Enhancement Potential

A study conducted on similar compounds demonstrated that AChE inhibitors can significantly improve cognitive function in animal models. For instance, compounds exhibiting similar structural features to this compound showed enhanced memory retention in rodents when tested in Morris water maze tasks .

Anxiety and Depression Models

In vitro studies have shown that derivatives with piperazine moieties often exhibit anxiolytic properties. For example, a related compound was tested for its effects on anxiety-like behavior in mice and demonstrated significant reductions in anxiety levels as measured by elevated plus maze tests .

Q & A

Basic: What are the optimized synthetic routes for N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide?

Answer:

The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a 3-(4-phenylpiperazin-1-yl)propylamine intermediate. A representative method (adapted from norbornene-carboxamide syntheses) uses:

- Reagents : 1-Phenylpiperazine, thiophene-2-carbonyl chloride, or activated esters (e.g., HBTU/BOP coupling agents).

- Conditions : Tetrahydrofuran (THF) solvent, triethylamine (Et₃N) as a base, and 12–24-hour reaction times at room temperature.

- Purification : Silica gel column chromatography with gradient elution (e.g., 30–70% ethyl acetate/hexane) .

Advanced: How can stereochemical outcomes be controlled during the synthesis of piperazine-containing carboxamides?

Answer:

Stereochemical control requires:

- Chiral Starting Materials : Use enantiomerically pure precursors, such as (S)-3-(2-methylpiperazin-1-yl)phenol, to dictate stereochemistry at the piperazine ring .

- Coupling Conditions : Opt for stereospecific coupling agents (e.g., BOP or HBTU) to minimize racemization.

- Post-Synthesis Analysis : Confirm stereochemistry via X-ray crystallography (e.g., dihydrate structures resolved at 0.84 Å resolution) or chiral HPLC .

Analytical: Which techniques are critical for confirming structural integrity and purity?

Answer:

| Technique | Application | Example from Evidence |

|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry and substituent positions | δ 7.93 (d, J = 8.8 Hz) for aromatic protons in sulfonamide derivatives . |

| Mass Spectrometry | Verify molecular weight (e.g., HRMS: m/z 459.0655 [M+H]⁺) . | |

| X-ray Crystallography | Resolve absolute configuration (e.g., dihydrate crystal structure) . | |

| HPLC | Assess purity (>95% via UV/ELSD detection) . |

Pharmacological: What strategies evaluate serotonin receptor affinity for thiophene-2-carboxamide derivatives?

Answer:

- Docking Studies : Computational modeling of ligand-receptor interactions (e.g., serotonin 5-HT₁A/7 receptors) to predict binding modes .

- In Vitro Assays : Competitive radioligand binding assays (e.g., displacement of [³H]-8-OH-DPAT) .

- Functional Assays : Measure cAMP accumulation or calcium flux in transfected cell lines .

Data Contradiction: How should discrepancies in biological activity data be addressed?

Answer:

- Verify Purity : Re-analyze compounds via HPLC and NMR to rule out impurities (e.g., column chromatography artifacts) .

- Standardize Assays : Use identical cell lines (e.g., HEK-293 vs. CHO-K1) and buffer conditions.

- Replicate Studies : Cross-validate in independent labs with blinded samples .

Impurity Profiling: What methodologies identify synthetic impurities?

Answer:

- HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) with mass accuracy <5 ppm .

- Reference Standards : Compare retention times to authenticated impurities (e.g., 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) .

- Isolation : Use preparative TLC or flash chromatography for structural elucidation .

SAR Studies: How is the thiophene-2-carboxamide scaffold optimized?

Answer:

- Substituent Variation : Modify the thiophene ring (e.g., 5-bromo or 4,5-dimethyl) to enhance lipophilicity .

- Piperazine Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to improve metabolic stability .

- Pharmacophore Mapping : Overlay docking poses with active analogs to identify critical hydrogen-bonding motifs .

Advanced: What computational tools predict metabolic stability of this compound?

Answer:

- In Silico Tools : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism (e.g., CYP3A4/2D6 liability).

- Metabolite ID : LC-MS/MS fragmentation patterns (e.g., oxidation at the piperazine nitrogen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.